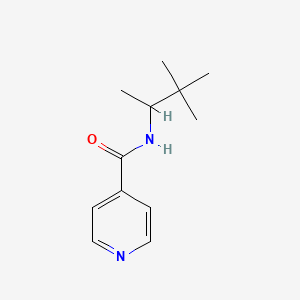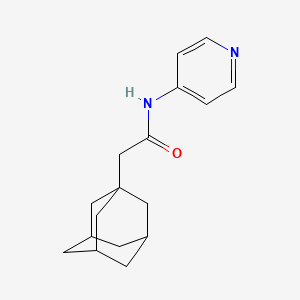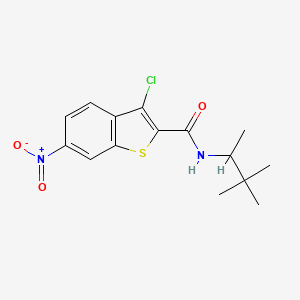![molecular formula C13H15BrClNO3 B4185247 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)
4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine
Vue d'ensemble
Description
4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine, also known as BCPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has been investigated for its potential applications in various fields, including cancer research, drug delivery, and material science. In cancer research, 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has shown promising results in inhibiting the growth and proliferation of cancer cells. In drug delivery, 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has been used as a carrier for targeted drug delivery due to its ability to selectively bind to certain receptors. In material science, 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has been used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has also been shown to selectively bind to certain receptors, such as the sigma-1 receptor, which is involved in various cellular processes.
Biochemical and Physiological Effects
4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has been shown to have various biochemical and physiological effects. In cancer cells, 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has also been shown to modulate the immune response by inhibiting the production of certain cytokines. In addition, 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine is also relatively easy to synthesize and can be produced in large quantities. However, 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has some limitations, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine research. One direction is to investigate the potential of 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine as a therapeutic agent for cancer and other diseases. Another direction is to explore the use of 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine and its potential side effects.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c1-9(13(17)16-4-6-18-7-5-16)19-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUOXLVKLXTKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4185167.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]azepane](/img/structure/B4185173.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4185185.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185205.png)
![2-methyl-1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B4185206.png)



![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4185257.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)